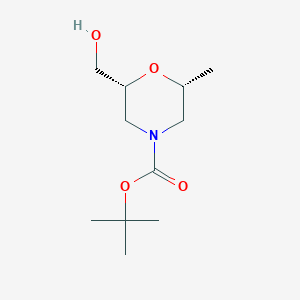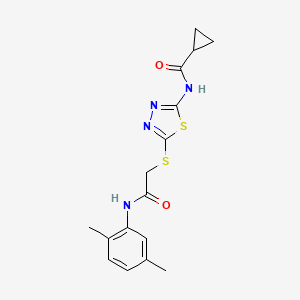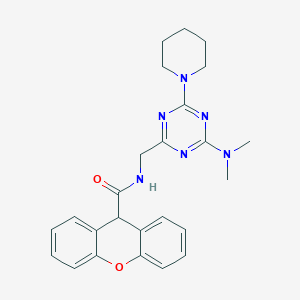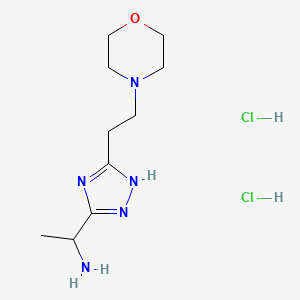![molecular formula C18H24N2O B2887217 9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 145628-69-9](/img/structure/B2887217.png)
9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, specific properties like melting point, boiling point, and density for this compound are not provided in the search results .Scientific Research Applications
Anti-Inflammatory Properties
1,5-Benzodiazepine derivatives, including structurally related compounds to the one , have been studied for their anti-inflammatory effects. These compounds were found to significantly inhibit carrageenan-induced leukocyte recruitment in mice, which is a hallmark of inflammation. The inhibition of leukocyte recruitment by these derivatives was associated with a significant reduction in pro-inflammatory cytokine production, such as interleukin-6, and prostaglandin E2 levels in the exudate, similar to the effects observed with indomethacin, a well-known anti-inflammatory drug. This suggests potential therapeutic applications of such compounds in managing inflammatory conditions (Fruscella et al., 2001).
Anticonvulsant Activity
Benzodiazepine derivatives have also shown promise in anticonvulsant applications. Studies on 1,5-benzothiazepine and its derivatives revealed significant anticonvulsant activity when tested against standard anticonvulsant drugs like Phenytoin. The compounds demonstrated efficacy in reducing seizure activity, highlighting their potential as anticonvulsant agents with less toxic effects, suggesting an avenue for the development of new anticonvulsant medications (Chaudhari et al., 2022).
Receptor Binding Activity
Research into the benzodiazepine receptor binding activity of various derivatives, including 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine, has provided insights into the interactions between these compounds and the benzodiazepine receptor. The most active compound identified was significantly more potent than the parent compound and nearly as active as diazepam, a well-known benzodiazepine. Although these derivatives did not exhibit significant anxiolytic activity, their strong receptor binding activity suggests potential applications in neurological research and drug development (Kelley et al., 1990).
Antioxidant Activity and Lipid Peroxidation Inhibition
Compounds such as amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines have been synthesized and evaluated for their antioxidant activity and ability to inhibit lipid peroxidation. These compounds were found to be potent inhibitors of lipoxygenase and lipid peroxidation, suggesting their potential use as antioxidants in medical and nutritional applications (Neochoritis et al., 2010).
properties
IUPAC Name |
9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-4-7-14-17-15(10-18(2,3)11-16(17)21)20-13-9-6-5-8-12(13)19-14/h5-6,8-9,14,19-20H,4,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKRFGOGGJDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B2887141.png)


![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2887145.png)
![1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2887147.png)
![5-(1,2-dithiolan-3-yl)-N-({4-[(piperidin-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2887148.png)



![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)